5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound featuring a unique structure that combines a pyrazolo[3,4-d]pyrimidine moiety with a thia-azabicycloheptane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a candidate for cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs). By inhibiting these targets, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Thia-azabicycloheptane derivatives: Compounds with similar bicyclic frameworks but different substituents
Uniqueness
5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBWKZKMMULQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.